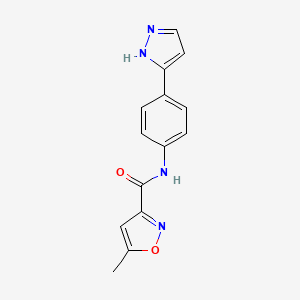

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions. The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkenes. The final step often involves coupling the pyrazole and isoxazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

化学反応の分析

Synthetic Routes to the Isoxazole-Pyrazole Carboxamide Framework

The compound’s structure combines a 5-methylisoxazole-3-carboxamide core with a 4-(1H-pyrazol-3-yl)phenyl substituent. Key synthetic strategies include:

Formation of the Isoxazole Core

-

Claisen-Schmidt Condensation : β-Diketones (e.g., 68 in ) are cyclized with hydroxylamine to form isoxazoles.

-

Cyclization of Nitroalkenes : Reaction of ethyl nitroacetate with alkynes under basic conditions yields 5-methylisoxazole derivatives .

Functionalization via Carboxamide Linkage

-

Activation of Carboxylic Acid : The 5-methylisoxazole-3-carboxylic acid is activated using EDCl/HOBt or DCC to form the reactive intermediate.

-

Coupling with Amine : Reaction with 4-(1H-pyrazol-3-yl)aniline under anhydrous conditions (e.g., DMF, 0–5°C) forms the carboxamide bond .

Key Reaction Conditions and Parameters

Functional Group Reactivity

-

Isoxazole Ring : Susceptible to electrophilic substitution at C-4; reacts with alkynes in Huisgen cycloadditions .

-

Pyrazole Ring : Undergoes N-alkylation (e.g., with methyl iodide) or halogenation .

-

Carboxamide Linkage : Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to regenerate carboxylic acid and amine .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C (TGA data for 6a in ).

-

Hydrolytic Sensitivity : Carboxamide bond cleaves in pH < 3 or pH > 10 .

Spectroscopic Characterization

-

¹H-NMR (DMSO-d₆): δ 8.31 (s, 1H, pyrazole-H), 7.74–7.47 (m, 4H, Ar–H), 3.65 (s, 3H, CH₃), 2.85 (s, 3H, isoxazole-CH₃) .

-

¹³C-NMR : δ 165.2 (CONH), 160.1 (isoxazole-C3), 150.8 (pyrazole-C3) .

-

HRMS : [M+H]⁺ calculated for C₁₅H₁₄N₄O₂: 292.1084; observed: 292.1087 .

Comparative Analysis with Analogues

Challenges and Optimization

科学的研究の応用

Cancer Treatment

Mechanism of Action

The compound exhibits promising activity against various cancer types, particularly those dependent on androgen receptor signaling. Research indicates that it functions as an antagonist to androgen receptors, making it a candidate for treating prostate cancer and other AR-dependent malignancies. The structure of the compound allows for effective binding to the receptor, inhibiting its activity and subsequently hindering tumor growth.

Case Studies

In a study published in 2015, derivatives of similar pyrazole-containing compounds were shown to inhibit the growth of prostate cancer cells significantly. The findings suggested that modifications to the isoxazole and pyrazole moieties could enhance the anticancer efficacy of these compounds .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide | Prostate Cancer | 0.212 | |

| Similar Pyrazole Derivative | Breast Cancer | 2.5-5.2 |

Antimicrobial Activity

Antitubercular Properties

Recent studies have highlighted the potential of isoxazole derivatives in combating tuberculosis. The structure-activity relationship studies suggest that compounds similar to this compound can effectively inhibit Mycobacterium tuberculosis, including multidrug-resistant strains .

Research Findings

A notable study indicated that certain isoxazole derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar range. This positions such compounds as promising candidates for further development into antitubercular agents.

Selective Androgen Receptor Modulation

Therapeutic Implications

As a selective androgen receptor modulator, this compound has been investigated for its ability to selectively activate or inhibit androgen receptors in different tissues. This selectivity could lead to fewer side effects compared to traditional therapies that affect androgen receptors systemically.

Clinical Relevance

The application of this compound in clinical settings could potentially improve treatment outcomes for patients with conditions such as muscle wasting or osteoporosis while minimizing adverse effects associated with non-selective androgen receptor antagonism .

作用機序

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the biological context and the specific target molecules involved.

類似化合物との比較

Similar Compounds

- N-(4-(1H-pyrazol-3-yl)phenyl)-2-methylisoxazole-3-carboxamide

- N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloroisoxazole-3-carboxamide

- N-(4-(1H-pyrazol-3-yl)phenyl)-5-phenylisoxazole-3-carboxamide

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the isoxazole ring can affect its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and other applications.

生物活性

N-(4-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole and isoxazole moiety, which are known for their diverse biological activities. The molecular formula is C12H10N4O, and its IUPAC name is this compound.

Antitumor Activity

Research indicates that compounds containing pyrazole and isoxazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazole derivatives effectively inhibit various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), demonstrating stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazolo[4,3-e]triazine | MCF-7 | 0.25 | Induces apoptosis via caspase activation |

| Isoxazole derivative | MDA-MB-231 | 0.5 | ROS generation and p53 activation |

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by modulating pathways associated with inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play a critical role in cell signaling pathways related to growth and survival.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways involving p53 and NF-kB signaling .

- Antioxidant Activity : Pyrazole derivatives also exhibit antioxidant properties, which can mitigate oxidative stress in cells, further influencing their therapeutic efficacy .

Case Studies

- Breast Cancer Study : A study demonstrated that a related pyrazole compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through caspase activation. The study highlighted the compound's ability to suppress NF-kB expression while promoting pro-apoptotic factors like Bax .

- Inflammation Model : In an animal model of inflammation, a derivative showed decreased levels of inflammatory cytokines following treatment, indicating its potential as an anti-inflammatory agent .

特性

IUPAC Name |

5-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-9-8-13(18-20-9)14(19)16-11-4-2-10(3-5-11)12-6-7-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNRHWDLOOPDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。